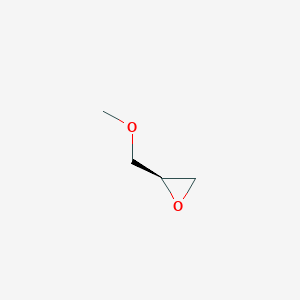

(R)-(-)-Methyl glycidyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(methoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMJVFRMDSNFRT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64491-70-9 | |

| Record name | (2R)-2-(Methoxymethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Chiral Glycidyl Ethers As Synthetic Intermediates

Chiral glycidyl (B131873) ethers are a class of organic compounds characterized by a three-membered epoxide ring and at least one stereocenter. This structure confers high reactivity, making them exceptionally useful as synthetic intermediates. researchgate.net The strained nature of the epoxide ring facilitates nucleophilic ring-opening reactions, allowing for the introduction of a wide variety of functional groups and the construction of more complex molecular architectures. solubilityofthings.com This reactivity is fundamental to their role in modern organic synthesis.

The primary significance of their chirality lies in their application for creating enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. chemimpex.com Many biologically active molecules, especially drugs, exhibit different pharmacological effects depending on their stereochemistry. Chiral glycidyl ethers serve as versatile C3 synthons, providing a pre-defined stereocenter that can be incorporated into a target molecule, thereby controlling its absolute stereochemistry. acs.org

A prominent application of chiral glycidyl ethers is in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases. For instance, the synthesis of the well-known beta-blocker propranolol (B1214883) often utilizes (R)-glycidyl 1-naphthyl ether as a key intermediate. uj.edu.pl Similarly, the synthesis of atenolol (B1665814) can be achieved with high enantiomeric excess starting from chiral epichlorohydrin (B41342), a precursor to chiral glycidyl ethers. jst.go.jp Beyond pharmaceuticals, these intermediates are also employed in the synthesis of agrochemicals and the development of advanced polymer materials.

The generation of these enantiopure intermediates often relies on methods such as the kinetic resolution of racemic mixtures, frequently catalyzed by enzymes like epoxide hydrolases, which selectively react with one enantiomer, leaving the other in high purity. researchgate.netresearchgate.net

Overview of the Role of R Methyl Glycidyl Ether As a Chiral Building Block

(R)-(-)-Methyl glycidyl (B131873) ether (R-MGE), also known by its systematic names (R)-1-Methoxy-2,3-epoxypropane or (R)-2-(Methoxymethyl)oxirane, is a valuable chiral building block in its own right. chemimpex.com Its utility stems from its chiral nature combined with the reactive epoxide functionality, allowing it to be a precursor in stereoselective synthesis.

In polymer chemistry, R-MGE serves as a monomer for the synthesis of various polymers, including epoxy resins used in high-performance coatings and adhesives. chemimpex.com Its ability to undergo ring-opening reactions is valuable for producing cross-linked polymers. chemimpex.com Furthermore, it can be used as a crosslinking agent for creating hydrogels and other biomaterials with applications in drug delivery and tissue engineering. A 2024 study highlighted its potential as a safer, more sustainable alternative to ethylene (B1197577) oxide in the production of certain non-ionic surfactants. researchgate.net

In pharmaceutical and chemical synthesis, R-MGE is employed as an intermediate for developing complex, biologically active molecules. chemimpex.com Its chirality is essential for producing enantiomerically pure compounds, a critical requirement in modern drug development. chemimpex.com The compound's compatibility with various functional groups and its favorable properties, such as low viscosity, enhance its utility in creating efficient synthetic pathways. chemimpex.com It has been utilized in the enantioselective synthesis of natural products, such as (+)-nephrosteranic acid, where it serves as a starting material for constructing the core molecular skeleton. nih.govscispace.comrsc.org

Table 1: Physicochemical Properties of (R)-(-)-Methyl Glycidyl Ether

| Property | Value |

|---|---|

| Synonyms | (R)-1-Methoxy-2,3-epoxypropane, (R)-2-(Methoxymethyl)oxirane |

| CAS Number | 64491-70-9 |

| Molecular Formula | C₄H₈O₂ |

| Molecular Weight | 88.11 g/mol |

| Appearance | Colorless clear liquid |

| Density | 0.99 g/mL |

| Optical Rotation | [α]20/D = -12 to -15° (neat) |

Data sourced from Chem-Impex. chemimpex.com

Historical Context of Glycidyl Ether Chemistry and Its Stereoselective Evolution

Chemical Synthesis Approaches

The synthesis of enantiomerically pure this compound can be accomplished through several distinct chemical strategies. These approaches include the asymmetric epoxidation of unsaturated precursors, the chemical modification of optically active glycidol, and the cyclization of halohydrin intermediates.

The creation of the chiral epoxide (oxirane) ring from an achiral precursor using stereoselective reactions is a powerful strategy in asymmetric synthesis.

The direct stereoselective epoxidation of an allyl ether, such as allyl methyl ether, presents a direct route to the target molecule. While direct epoxidation of allylic ethers can be performed, achieving high enantioselectivity often requires sophisticated catalytic systems. nih.gov The presence of the ether oxygen, as opposed to a hydroxyl group, means that substrate-directed epoxidations that rely on hydrogen bonding are not feasible. wikipedia.org Therefore, the reaction's success hinges on the efficacy of an external chiral catalyst to control the facial selectivity of the oxidant's approach to the double bond.

The Sharpless Asymmetric Epoxidation is a renowned and highly reliable method for the synthesis of 2,3-epoxyalcohols from primary or secondary allylic alcohols. wikipedia.orgscience.gov While this reaction does not directly act on allyl ethers, it is a cornerstone for producing the key chiral intermediate, (R)-glycidol, from allyl alcohol. The subsequent etherification of this optically active glycidol yields this compound.

The Sharpless epoxidation utilizes a catalytic system composed of titanium tetra(isopropoxide), a chiral dialkyl tartrate, and an oxidant, typically tert-butyl hydroperoxide (TBHP). wikipedia.org The choice of the chiral tartrate ligand dictates the stereochemical outcome. To produce the (R)-epoxide, (-)-diethyl tartrate ((-)-DET) or (-)-diisopropyl tartrate ((-)-DIPT) is used. The reaction is known for its broad substrate scope and high enantioselectivity, often exceeding 99% ee. science.gov

Table 1: Key Components of the Sharpless Asymmetric Epoxidation for (R)-Glycidol Synthesis

| Component | Chemical Name | Role in Reaction |

| Catalyst | Titanium (IV) isopropoxide | Lewis acid that coordinates with the substrate and chiral ligand to form the active catalyst. wikipedia.org |

| Chiral Ligand | (-)-Diethyl Tartrate ((-)-DET) | Controls the stereochemical pathway, directing the oxidant to one face of the double bond to yield the (R)-epoxide. wikipedia.org |

| Substrate | Allyl Alcohol | The prochiral starting material that is converted into the chiral epoxy alcohol. wikipedia.org |

| Oxidant | tert-Butyl Hydroperoxide (TBHP) | The oxygen source for the formation of the epoxide ring. wikipedia.org |

| Additive | Molecular Sieves (3Å or 4Å) | Removes water from the reaction medium, which can otherwise deactivate the catalyst. wikipedia.org |

A highly effective and straightforward method for preparing this compound involves the alkylation of commercially available or synthetically prepared (R)-glycidol. bohrium.com This approach leverages the pre-existing stereocenter of the glycidol, converting its primary alcohol into a methyl ether. This transformation is typically achieved via a Williamson ether synthesis.

The process involves the deprotonation of the hydroxyl group of (R)-glycidol with a strong base to form a more nucleophilic alkoxide ion. This is followed by the reaction with a methylating agent. The selection of the base and methylating agent can be optimized to ensure high yields and prevent side reactions, such as the opening of the sensitive epoxide ring.

Table 2: Reagents for the Alkylation of (R)-Glycidol

| Reagent Type | Examples | Function |

| Base | Sodium hydride (NaH), Potassium hydroxide (KOH) | Deprotonates the glycidol hydroxyl group to form the corresponding alkoxide. |

| Methylating Agent | Methyl iodide (CH₃I), Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | Provides the methyl group that is transferred to the alkoxide, forming the ether linkage. |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | Provides a medium for the reaction to occur. |

The formation of glycidyl ethers can also be accomplished through the ring-closing cyclization of a halohydrin ether. This classic method involves an intramolecular nucleophilic substitution reaction.

This synthetic route involves the base-catalyzed dehydrochlorination of a propylene (B89431) chlorohydrin that is already substituted with a methyl ether. The key step is an intramolecular Sₙ2 reaction where an alkoxide, generated in situ by the action of a base, displaces a neighboring chloride atom to form the three-membered epoxide ring. google.com

The required chlorohydrin intermediate can be formed by reacting allyl methyl ether with a source of hypochlorous acid. Alternatively, one can start with epichlorohydrin, which is reacted with methanol (B129727) in the presence of an acid or base catalyst to open the epoxide, forming a mixture of chlorohydrin isomers. Subsequent treatment with a strong base, such as sodium hydroxide, promotes the dehydrochlorination and ring-closure to yield the glycidyl ether. chalmers.segoogle.com The reaction is typically driven to completion by removing the product or the salt byproduct.

Table 3: Conditions for Base-Catalyzed Dehydrochlorination

| Component | Examples | Role in Reaction |

| Starting Material | 1-chloro-3-methoxy-2-propanol | The halohydrin ether precursor containing the necessary functional groups for cyclization. |

| Base | Sodium hydroxide (NaOH), Potassium hydroxide (KOH) | Acts as a dehydrohalogenating agent, removing HCl from the molecule to facilitate ring closure. google.com |

| Phase Transfer Catalyst | Tetrabutylammonium (B224687) chloride | Can be used in two-phase systems to facilitate the reaction between the aqueous base and the organic substrate. smolecule.com |

| Solvent | Water, or a biphasic system | The medium in which the dehydrochlorination is carried out. google.com |

Glycidyl Etherification via Halohydrin Intermediates

Phase-Transfer Catalysis in Glycidyl Ether Synthesis

Phase-transfer catalysis (PTC) represents an efficient methodology for the synthesis of glycidyl ethers, including the precursors to this compound. This technique is particularly valuable as it facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. iagi.or.id In the context of glycidyl ether synthesis, the reaction involves an alcohol and epichlorohydrin. chalmers.se The PTC transfers the deprotonated alcohol (alkoxide), formed by the action of a base, from the solid or aqueous phase to the organic phase where it can react with epichlorohydrin. iagi.or.idchalmers.se

The process often involves the reaction of an alcohol with epichlorohydrin in the presence of an alkali metal hydroxide and a phase-transfer catalyst, which can be an amine- or ammonium-based compound. google.com This method allows the reaction to proceed under atmospheric pressure at temperatures ranging from 10-100°C. google.com Common phase-transfer catalysts employed in this synthesis include quaternary ammonium (B1175870) salts like tetrabutylammonium bromide (TBAB). iagi.or.idchalmers.seresearchgate.net The use of PTC can lead to high yields of glycidyl ethers; for instance, the synthesis of octylglycidyl ether and octadecylglycidyl ether achieved yields of 92.0% and 91.7%, respectively. researchgate.net This approach is utilized in various fine chemical and pharmaceutical industrial processes. mdpi.com Natural product-based building blocks, such as alcohols derived from fatty acids or terpenes, can also be used in PTC-mediated glycidyl ether synthesis. rsc.org

A notable advantage of PTC is its compatibility with solvent-free conditions, which enhances the sustainability of the synthesis. iagi.or.id The reaction system can consist of a solid phase (base) and an organic phase, which comprises the reactants and the resulting product. researchgate.net This setup simplifies the workup procedure, as solid byproducts like sodium chloride and sodium hydroxide can be easily removed by filtration. researchgate.net

Table 1: Examples of Phase-Transfer Catalysis in Glycidyl Ether Synthesis

| Alcohol Reactant | Catalyst | Base | Conditions | Product | Yield | Reference |

| Octanol | Alkyloxy-2-hydroxypropyldimethylamine | Sodium Hydroxide | 38-42°C, Solvent-free | Octylglycidyl ether | 92.0% | researchgate.net |

| Octadecanol | Tetrabutylammonium Bromide (TBAB) | Sodium Hydroxide | 38-42°C, Solvent-free | Octadecylglycidyl ether | 91.7% | researchgate.net |

| Oleyl alcohol | Tetrabutylammonium Bromide (TBAB) | Sodium Hydroxide | 60°C, 3-4 hours | Oleyl Glycidyl Ether | - | iagi.or.id |

| Guaiacol | - | - | Continuous L-L-L PTC Reactor | Guaiacol Glycidyl Ether | 85% Selectivity | mdpi.com |

Solvent-Free Synthesis Conditions for Glycidyl Ethers

Solvent-free synthesis, often coupled with phase-transfer catalysis, presents a greener and more efficient route for producing glycidyl ethers. chalmers.seresearchgate.net This methodology avoids the use of water or organic solvents, with the liquid fatty alcohol itself serving as the reaction medium. chalmers.se The reaction typically involves a solid base and a phase-transfer catalyst reacting with an alcohol and epichlorohydrin. chalmers.se This approach offers several advantages, including the straightforward separation of solid byproducts like sodium chloride and unreacted base via simple filtration. researchgate.net It also allows for saving on the amount of reactants used and can lead to increased product yields. researchgate.net

The synthesis of glycidyl ether compounds via the reaction of an alcohol with epichlorohydrin can be effectively conducted in the absence of water and organic solvents. google.com Research has demonstrated promising results for this method, with yields for glycidyl ethers derived from 1-decanol (B1670082) and 1-tetradecanol (B3432657) reaching above 75%. chalmers.se The molar ratios of reactants are a critical parameter; for example, glycidyl ethers can be prepared using alcohol/epichlorohydrin/base molar ratios of 1/0.8-4/0.8-4. google.com

Microwave-assisted synthesis under solvent-free (neat) conditions has also emerged as a rapid and efficient technique. digitellinc.comnih.gov This method is particularly effective for the ring-opening reactions of glycidyl ethers with nucleophiles like imidazoles and pyrazoles, generating adducts with competitive yields compared to traditional heating methods. nih.govmdpi.com For instance, reacting phenyl glycidyl ether with an azole at 120°C for just one minute under microwave irradiation can produce the desired product in serviceable yields. mdpi.com This streamlined approach significantly reduces time, energy consumption, and solvent waste. digitellinc.com

Table 2: Comparison of Solvent-Free Synthesis Conditions

| Method | Reactants | Catalyst/Conditions | Temperature | Time | Yield | Reference |

| PTC | Fatty alcohol, Epichlorohydrin | Solid Base, PTC | 20-70°C | - | >75% | chalmers.seresearchgate.net |

| Microwave | Phenyl glycidyl ether, Imidazole | Solvent-free | 120°C | 1 min | 55% | mdpi.com |

| Conventional | Phenyl glycidyl ether, Imidazole | Solvent-free, Conventional Heating | - | - | Modest | mdpi.com |

Derivatization from Epichlorohydrin Byproducts

An innovative approach to synthesizing methyl glycidyl ether involves the utilization of byproducts from the production of epichlorohydrin. google.com Specifically, the byproduct 3-chloro-1-methoxy-2-propanol, which is generated during the direct oxidation of propylene with hydrogen peroxide catalyzed by a titanium-silicon molecular sieve, can serve as a starting material. google.com This method provides a value-added pathway for a compound that would otherwise be considered waste, contributing to a more atom-economical and greener chemical process. The conversion of this byproduct into high-purity methyl glycidyl ether opens up its application as an active diluent for low-halogen epoxy resins and in the fields of biomedicine and organic synthesis. google.com

Biocatalytic and Chemo-Enzymatic Synthesis and Resolution Strategies

Biocatalysis offers a highly selective and environmentally benign alternative for producing enantiomerically pure compounds. Enzymes like lipases and epoxide hydrolases are particularly effective for the kinetic resolution of racemic mixtures of glycidyl ethers and their precursors. researchgate.netlu.se

Enzymatic Kinetic Resolution for Enantiomeric Enrichment

Enzymatic kinetic resolution is a powerful strategy that relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer in a racemic mixture at a much higher rate than the other. This results in the separation of the unreacted, enantiomerically enriched substrate from the product.

Lipases (E.C. 3.1.1.3) are versatile enzymes widely used in biocatalysis for their ability to catalyze esterification and transesterification reactions with high enantioselectivity. lu.seresearchgate.net In the kinetic resolution of glycidol, a precursor to glycidyl ethers, lipase-mediated enantioselective transesterification is a well-established method. nih.gov The enzyme selectively acylates one enantiomer of the racemic glycidol, leaving the other enantiomer unreacted and thus enantiomerically enriched. nih.gov

For example, a recombinant lipase (B570770) from Bacillus subtilis (BSL2) has demonstrated high enantioselectivity (E > 30) in the resolution of glycidol. nih.gov Under optimal conditions—using vinyl butyrate (B1204436) as the acyl donor in 1,2-dichloroethane (B1671644) at 40°C—the remaining (R)-glycidol can be obtained with an enantiomeric excess (ee) of over 99% at approximately 60% conversion. nih.gov Similarly, Mucor miehei lipase has been used for the enantioselective transesterification of trans-β-phenylglycidic esters, achieving high ee values for both the product and the remaining substrate fractions. google.com Lipase-catalyzed resolution of racemic glycidyl butyrate is also performed on a commercial scale to produce (R)-glycidyl butyrate and (R)-glycidol with high enantiomeric purity. scispace.com

Table 3: Lipase-Mediated Kinetic Resolution of Glycidol and Derivatives

| Lipase Source | Substrate | Acyl Donor/Solvent | Conversion | Product | ee (%) | Reference |

| Bacillus subtilis BSL2 | Glycidol | Vinyl butyrate / 1,2-dichloroethane | ~60% | (R)-glycidol | >99 | nih.gov |

| Mucor miehei MAP-10 | (±)-trans-β-phenylglycidic ester | Isobutyl alcohol / Hexane | 36% | Product | 97 | google.com |

| Mucor miehei MAP-10 | (±)-trans-β-phenylglycidic ester | Isobutyl alcohol / Hexane | 36% | Substrate | 56 | google.com |

| Porcine Pancreas | Racemic glycidyl butyrate | - | - | (R)-glycidyl butyrate | High | scispace.com |

Epoxide hydrolases (EHs; EC 3.3.2.3) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. researchgate.net This reaction can be highly enantioselective, making EHs excellent biocatalysts for the kinetic resolution of racemic epoxides. researchgate.net In this process, the enzyme preferentially hydrolyzes one enantiomer of the racemic glycidyl ether, leaving the unreacted epoxide with high enantiomeric purity. capes.gov.br

Microbial sources, particularly bacteria, have been identified as possessing potent EH activity. For instance, a newly isolated strain of Bacillus megaterium demonstrated the ability to resolve racemic glycidyl (o, m, p)-methylphenyl ethers, yielding enantiopure epoxides with 84-99% ee. nih.gov Interestingly, the selectivity depends on the substrate; hydrolysis of rac-glycidyl (o or m)-methylphenyl ether yielded the (S)-enantiomer, while the p-methylphenyl ether substrate yielded the (R)-epoxide. nih.gov Another strain, Bacillus megaterium ECU1001, was found to preferentially hydrolyze the (R)-enantiomer of phenyl glycidyl ether, producing (S)-phenyl glycidyl ether with >99.5% ee at a conversion of 55.9%. capes.gov.br This particular enzyme, BmEH, is noted for its unusual (R)-enantioselectivity. pnas.org

Table 4: Kinetic Resolution of Glycidyl Ethers using Epoxide Hydrolases

| Enzyme Source | Substrate | Selectivity | Unreacted Epoxide | ee (%) | Reference |

| Bacillus megaterium | rac-glycidyl (o)-methylphenyl ether | (R)-hydrolysis | (S)-epoxide | 84-99 | nih.gov |

| Bacillus megaterium | rac-glycidyl (m)-methylphenyl ether | (R)-hydrolysis | (S)-epoxide | 84-99 | nih.gov |

| Bacillus megaterium | rac-glycidyl (p)-methylphenyl ether | (S)-hydrolysis | (R)-epoxide | 84-99 | nih.gov |

| Bacillus megaterium ECU1001 | rac-phenyl glycidyl ether | (R)-hydrolysis | (S)-phenyl glycidyl ether | >99.5 | capes.gov.br |

Stereoselective Biotransformations

The primary biocatalytic strategy for obtaining enantiopure epoxides like this compound is the kinetic resolution of a racemic mixture. This process utilizes enzymes or whole-cell biocatalysts that preferentially react with one enantiomer, leaving the other, desired enantiomer unreacted and in high enantiomeric purity. Epoxide hydrolases (EHs) are the most prominent enzymes for this purpose, catalyzing the enantioselective hydrolysis of one epoxide enantiomer to its corresponding vicinal diol. researchgate.net

Various microbial sources have been identified as effective biocatalysts for the resolution of glycidyl ethers, demonstrating different enantiopreferences. For instance, whole cells of the yeast Trichosporon loubierii have been found to preferentially hydrolyze the (S)-enantiomer of various aryl glycidyl ethers. researchgate.netresearchgate.net This enantiopreference yields the desired (R)-epoxides and the corresponding (S)-diol. researchgate.netresearchgate.net In one study, using lyophilized cells of T. loubierii ECU1040 for the resolution of racemic phenyl glycidyl ether resulted in (R)-phenyl glycidyl ether with over 99% enantiomeric excess (ee) and a 35% yield. researchgate.net

Conversely, many bacterial strains exhibit a preference for the (R)-enantiomer. Whole cells of Bacillus megaterium ECU1001 were used to resolve racemic phenyl glycidyl ether by selectively hydrolyzing the (R)-enantiomer, which resulted in the production of (S)-phenyl glycidyl ether with an enantiomeric excess greater than 99.5%. capes.gov.br Similarly, epoxide hydrolases from Bacillus subtilis and Deinococcus radiodurans have shown (R)-specificity towards phenyl glycidyl ether. researchgate.net

Purified enzymes have also been successfully employed. An epoxide hydrolase cloned from the marine bacterium Maritimibacter alkaliphilus demonstrated high enantioselectivity (E-value of 38.4) in resolving racemic glycidyl phenyl ether. nih.gov This enzyme preferentially hydrolyzed the (S)-enantiomer, allowing for the production of (R)-glycidyl phenyl ether with an enantiopurity of over 99.9% ee and a yield of 38.4% within 20 minutes. nih.gov A variant of the epoxide hydrolase from Agromyces mediolanus was reported to preferentially hydrolyze (R)-benzyl glycidyl ether, leaving the (S)-enantiomer with greater than 99% ee. mdpi.com

The enantioselectivity of these biocatalysts can be highly dependent on the structure of the substrate's ether group. For example, the epoxide hydrolase from T. loubierii showed varying enantioselectivity based on the substitution pattern on the aryl group of phenyl glycidyl ethers. researchgate.net

| Biocatalyst | Substrate | Enantiomer Produced | Enantiomeric Excess (ee) | Yield | Enantiomeric Ratio (E) | Reference |

|---|---|---|---|---|---|---|

| Trichosporon loubierii ECU1040 | Phenyl Glycidyl Ether | (R) | >99% | 35% | 20 | researchgate.net |

| Bacillus megaterium ECU1001 | Phenyl Glycidyl Ether | (S) | >99.5% | 25.6% | 47.8 | capes.gov.br |

| Maritimibacter alkaliphilus KCCM 42376 (purified EH) | Glycidyl Phenyl Ether | (R) | >99.9% | 38.4% | 38.4 | nih.gov |

| Agromyces mediolanus (variant EH) | Benzyl Glycidyl Ether | (S) | >99% | 34% | >200 | mdpi.com |

| Aspergillus niger M200 | tert-Butyl Glycidyl Ether | (R)-diol and (S)-diol | - | - | - | researchgate.net |

Optimization of Biocatalytic Reaction Parameters

To maximize the efficiency and effectiveness of the biocatalytic resolution of glycidyl ethers, several reaction parameters must be carefully optimized. These include pH, temperature, substrate concentration, and the ratio of biocatalyst to substrate.

pH and Temperature: The activity and stability of epoxide hydrolases are highly dependent on the pH and temperature of the reaction medium. For the resolution of phenyl glycidyl ether using whole cells of Bacillus megaterium ECU1001, the optimal conditions were determined to be a pH of 8.0 and a temperature of 35°C. capes.gov.br In another study involving a purified epoxide hydrolase, the reaction was conducted at a lower temperature of 20°C and a pH of 7.5 to achieve high enantioselectivity. researchgate.net The amylase from a Streptomyces species showed stability across a wide pH range (7-11) and temperature range (37-55°C), indicating that optimal conditions can vary significantly between different microbial sources and enzymes. mdpi.com

Substrate Concentration: High substrate concentrations can lead to increased productivity but may also cause substrate inhibition or toxicity to the biocatalyst, resulting in lower yields and enantioselectivity. When using B. megaterium ECU1001, the substrate concentration of phenyl glycidyl ether could be raised to 60 mM without a negative impact on the enantiomeric excess of the product. capes.gov.br However, in the resolution of benzyl glycidyl ether with a variant epoxide hydrolase from Agromyces mediolanus, increasing the substrate concentration from 670 μM to 10750 μM led to a sharp decrease in the yield of (S)-benzyl glycidyl ether from 40.1% to 21.2%. mdpi.com This phenomenon is often attributed to the inactivation of the enzyme at high substrate concentrations. mdpi.com

Biocatalyst Loading: The ratio of the biocatalyst (cells or enzyme) to the substrate is a critical parameter. A study using lyophilized cells of T. loubierii demonstrated that the cell-to-substrate ratio significantly influenced the final optical purity of the unreacted epoxide. researchgate.net Lower ratios resulted in incomplete resolution, which was attributed to the rapid deactivation of the epoxide hydrolase over the course of the reaction. researchgate.net Therefore, optimizing the biocatalyst loading is essential to drive the reaction to the desired conversion (ideally 50% for a kinetic resolution) to achieve the maximum possible enantiomeric excess for the remaining substrate.

Additives and Reaction Media: The low aqueous solubility of many glycidyl ethers can limit reaction rates. To overcome this, reactions can be performed in the presence of surfactants or in biphasic systems. The addition of 2% (v/v) Tween-20 was found to significantly increase the yield of (R)-styrene oxide in a resolution catalyzed by a variant EH from Agromyces mediolanus. mdpi.com Similarly, employing a biphasic system composed of isopropyl ether, isooctane, and an aqueous buffer facilitated the resolution of α-naphthyl glycidyl ether, allowing for easy separation of the product and enhancing the enantiopurity. scispace.com

| Biocatalyst/Enzyme | Parameter Optimized | Optimal Condition/Range | Effect | Reference |

|---|---|---|---|---|

| Bacillus megaterium ECU1001 | pH | 8.0 | Optimal for bioconversion. | capes.gov.br |

| Bacillus megaterium ECU1001 | Temperature | 35°C | Optimal for bioconversion. | capes.gov.br |

| Bacillus megaterium ECU1001 | Substrate Concentration | Up to 60 mM | No effect on enantiomeric excess. | capes.gov.br |

| EH from Agromyces mediolanus | Substrate Concentration | 670 µM - 10750 µM | Yield decreased from 40.1% to 21.2% with increasing concentration. | mdpi.com |

| Trichosporon loubierii ECU1040 | Cell/Substrate Ratio | 5:1 (w/w) | Higher ratio prevented incomplete resolution due to enzyme deactivation. | researchgate.net |

| EH from Agromyces mediolanus | Additive | 2% (v/v) Tween-20 | Significantly increased product yield. | mdpi.com |

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The core reactivity of this compound lies in the nucleophilic ring-opening of its epoxide ring. This process is influenced by the nature of the nucleophile, the reaction conditions, and the inherent structural features of the MGE molecule.

The ring-opening of the asymmetrical oxirane in MGE can theoretically proceed via two pathways, leading to different regioisomers. The attack of a nucleophile can occur at either the less substituted methylene (B1212753) carbon or the more substituted methine carbon of the epoxide ring. The outcome of this regioselectivity is largely dependent on the reaction conditions.

Under basic or neutral conditions, the reaction typically follows an S(_N)2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. This results in the formation of a primary alcohol. Conversely, under acidic conditions, the reaction mechanism has more S(_N)1 character. The epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs preferentially at the more substituted carbon, which can better stabilize the developing positive charge, leading to a secondary alcohol.

The stereochemistry of the ring-opening reaction is also a critical aspect. For this compound, S(_N)2-type reactions proceed with an inversion of configuration at the stereocenter where the attack occurs. This stereospecificity is crucial for the synthesis of enantiomerically pure compounds. For instance, the ring-opening of enantiopure trityl glycidyl ethers with a fluoride (B91410) source under solid-liquid phase transfer conditions has been shown to proceed with complete S(_N)2 regio- and stereoselectivity. core.ac.uk

The epoxide ring of this compound readily reacts with a variety of nucleophiles.

Amines: The reaction of epoxides with amines is a cornerstone of epoxy chemistry, leading to the formation of β-amino alcohols. Primary amines can react with two epoxide molecules to form a diadduct, while secondary amines form a monoadduct. The reaction is often autocatalytic, as the hydroxyl groups formed during the reaction can accelerate further ring-opening. mdpi.comresearchgate.net The reactivity of amines is influenced by their structure; for example, sterically hindered amines exhibit reduced reactivity. dtic.mil

Thiols: Thiols react with epoxides in the presence of a base to form β-hydroxy thioethers. researchgate.netresearchgate.net This reaction, often referred to as a "thiol-epoxy click" reaction, is highly efficient and regioselective. researchgate.net The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the epoxide ring. ethz.ch The reaction is strongly autocatalytic due to the formation of hydroxyl groups that facilitate the ring-opening of the epoxy group. rsc.org

Acids: Carboxylic acids can open the epoxide ring to form α-hydroxy esters. The reaction is typically catalyzed by the acid itself or by other acidic catalysts.

Alcohols: In the presence of an acid or base catalyst, alcohols can act as nucleophiles to open the epoxide ring, resulting in the formation of an ether and a hydroxyl group. For example, the methanolysis of glycidyl ethers can be catalyzed by various metal complexes to afford high yields of the corresponding methoxy (B1213986) alcohol product. researchgate.net

The following table summarizes the products of the reaction of this compound with various nucleophiles.

| Nucleophile | Product |

| Primary Amine (R'-NH₂) | R'-NH-CH₂-CH(OH)-CH₂-O-CH₃ and (R'-N(CH₂-CH(OH)-CH₂-O-CH₃)₂) |

| Thiol (R'-SH) | R'-S-CH₂-CH(OH)-CH₂-O-CH₃ |

| Carboxylic Acid (R'-COOH) | R'-COO-CH₂-CH(OH)-CH₂-O-CH₃ |

| Alcohol (R'-OH) | R'-O-CH₂-CH(OH)-CH₂-O-CH₃ |

The formation of adducts from the reaction of this compound with nucleophiles proceeds through distinct mechanistic pathways.

Amine-Epoxy Adducts: The curing of epoxy resins with amines involves the addition reaction of the amine to the epoxide group. dtic.mil This reaction is catalyzed by hydroxyl groups, which form a termolecular complex with the epoxy and amine, facilitating the ring-opening. mdpi.comd-nb.info The reaction of a primary amine with an epoxide forms a secondary amine, which can then react with another epoxide to form a tertiary amine. mdpi.com The relative reactivity of the primary and secondary amine hydrogens (k₁/k₂) is an important factor in determining the final network structure of cured epoxy resins. dtic.mil

Thiol-Epoxy Adducts: The base-catalyzed thiol-epoxy reaction is a nucleophilic addition. researchgate.netrsc.org A base is required to deprotonate the thiol, creating a thiolate anion which is a potent nucleophile. ethz.ch This anion then attacks the less sterically hindered carbon of the epoxide ring. rsc.org The reaction is autocatalytic due to the hydroxyl groups generated, which can participate in the ring-opening process. rsc.org In the presence of a tertiary amine catalyst, the mechanism can be more complex, involving the initial nucleophilic attack of the amine on the epoxide ring. rsc.org

Acid-Epoxy Adducts: The reaction of epoxides with carboxylic acids is an acid-catalyzed process. The acid protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack by the carboxylate anion. This leads to the formation of an α-hydroxy ester.

Polymerization Mechanisms Involving this compound

This compound can undergo polymerization to form polyethers, which have applications in various fields due to their properties like thermo-responsiveness. researchgate.net

This compound can be polymerized via ring-opening polymerization (ROP) through either anionic or cationic mechanisms.

Anionic ROP: Anionic ROP is a common method for polymerizing glycidyl ethers. researchgate.net It is typically initiated by strong bases, such as alkali metal hydroxides or alkoxides. The initiator deprotonates an alcohol to generate an alkoxide, which then attacks the epoxide ring of the monomer. This process propagates, leading to the formation of a polyether chain. Anionic ROP of MGE can produce polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net The use of enantiomerically pure this compound can lead to the synthesis of isotactic polymers. researchgate.net

Cationic ROP: Cationic ROP of glycidyl ethers can be initiated by strong acids or photoinitiators that generate a strong acid upon irradiation. google.com The initiator protonates the epoxide oxygen, activating the monomer for nucleophilic attack by another monomer molecule. This mechanism can also be used to create highly branched polymer network materials. google.com

This compound can be copolymerized with other monomers to create polymers with tailored properties.

Copolymerization with Carbon Dioxide (CO₂): this compound can be copolymerized with CO₂ to produce functional polycarbonates. rsc.orgnih.gov This reaction is typically catalyzed by metal complexes, such as diethylzinc-pyrogallol systems or salen-cobalt complexes. rsc.orgnih.gov The resulting copolymers can have a range of molecular weights and functionalities. rsc.org For example, copolymerization with furfuryl glycidyl ether and CO₂ can produce polycarbonates that can be further modified via Diels-Alder reactions. nih.govmdpi.com

Copolymerization with Ethylene Oxide (EO): this compound can be copolymerized with ethylene oxide to synthesize thermoresponsive polyethers. researchgate.netacs.org The activated monomer polymerization technique, using initiators like tetraoctylammonium bromide in combination with catalysts like triisobutylaluminum (B85569), has been employed for this purpose. acs.org The properties of the resulting copolymers, such as their lower critical solution temperature (LCST), can be tuned by varying the comonomer ratio. researchgate.netacs.org Kinetic studies of the copolymerization of glycidyl ethers with EO have shown that the reactivity ratios can vary, leading to either random or gradient copolymer structures depending on the specific glycidyl ether used. rsc.orgrsc.org

The table below provides a summary of the copolymers formed from this compound and their respective properties.

| Comonomer | Resulting Copolymer | Key Properties/Features |

| Carbon Dioxide (CO₂) | Poly(glycidyl methyl ether-co-carbonate) | Functional polycarbonates with tailored hydroxyl functionalities. rsc.org |

| Ethylene Oxide (EO) | Poly(glycidyl methyl ether-co-ethylene oxide) | Thermoresponsive polyethers with tunable lower critical solution temperatures (LCSTs). researchgate.netacs.org |

Copolymerization with Other Monomers (e.g., Carbon Dioxide, Ethylene Oxide)

Catalyst Systems for Copolymerization (e.g., Zinc Catalyst Systems)

The copolymerization of this compound (MGE) with other epoxides is frequently accomplished using sophisticated catalyst systems to control the polymer architecture and properties. Among these, zinc-based catalysts have demonstrated significant utility.

One prominent system for the monomer-activated anionic ring-opening polymerization (MAROP) of glycidyl ethers, including MGE, involves a binary catalyst composed of triisobutylaluminum (i-Bu3Al) and a tetraalkylammonium halide, such as tetraoctylammonium bromide (NOct4Br). researchgate.netacs.orgresearchgate.net In this system, i-Bu3Al acts as a monomer activator by coordinating to the epoxide oxygen, making the monomer more susceptible to nucleophilic attack by the halide initiator. d-nb.info This approach has been successfully used for the copolymerization of MGE with ethylene oxide (EO) and ethyl glycidyl ether (EGE), yielding copolymers with controlled molecular weights and narrow polydispersity indices. researchgate.netresearchgate.net

Zinc-based catalyst systems are also pivotal in the copolymerization of glycidyl ethers with carbon dioxide (CO2) to form polycarbonates. acs.org For instance, a diethylzinc/pyrogallol catalyst system has been used for the copolymerization of ethoxyethyl glycidyl ether and benzyl glycidyl ether with CO2. acs.org While glycidyl ethers have been historically challenging monomers for CO2 copolymerization with common catalysts, specialized zinc complexes have enabled this transformation. acs.org Double metal cyanide (DMC) complexes, which can contain zinc, are another class of highly active catalysts for epoxide polymerization. acs.orggoogle.com For example, zinc hexacyanoferrate(III) has been used to catalyze the copolymerization of propylene oxide and allyl glycidyl ether. google.comgoogle.com More recently, dinuclear zinc catalysts have been developed that show high efficiency for the copolymerization of various epoxides with CO2. frontiersin.org

The choice of catalyst system significantly influences the polymerization kinetics and the resulting copolymer structure. For instance, in the copolymerization of MGE and EGE using the i-Bu3Al/NOct4Br system, a truly random incorporation of monomers is achieved, which contrasts with conventional oxyanionic copolymerization methods. researchgate.net The initiator-to-catalyst ratio is a critical parameter that must be optimized for each specific monomer system to control the propagation rate and molecular weight distribution. d-nb.info

Table 1: Catalyst Systems for this compound Copolymerization

| Catalyst System | Comonomer(s) | Polymer Type | Key Features |

|---|---|---|---|

| Triisobutylaluminum (i-Bu3Al) / Tetraoctylammonium bromide (NOct4Br) | Ethylene oxide (EO) | Polyether | Monomer-activated anionic ring-opening polymerization (MAROP); produces thermoresponsive copolymers. researchgate.netacs.org |

| Triisobutylaluminum (i-Bu3Al) / Tetraoctylammonium bromide (NOct4Br) | Ethyl glycidyl ether (EGE) | Polyether | Achieves random copolymerization with controlled molecular weights. researchgate.net |

| Diethylzinc / Pyrogallol | Carbon dioxide (CO2) | Polycarbonate | Used for copolymerization of protected glycidyl ethers with CO2. acs.org |

| Zinc Hexacyanoferrate(III) | Propylene oxide, Allyl glycidyl ether | Polyether | A double metal cyanide (DMC) complex catalyst. google.comgoogle.com |

Sequence Analysis in Copolymers (e.g., Triad (B1167595) Sequence Analysis by NMR)

The arrangement of monomer units within a copolymer chain, known as the sequence, is a critical factor that dictates the macroscopic properties of the material. For copolymers containing this compound (MGE), Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful tool for determining this sequence.

Triad sequence analysis using 13C NMR spectroscopy is a common method to probe the microstructure of copolymers. This technique analyzes the chemical shifts of carbon atoms in the polymer backbone, which are sensitive to the nature of the neighboring monomer units. By examining the resonances of specific carbons, it is possible to quantify the relative amounts of different three-monomer sequences (triads), such as MGE-MGE-MGE, MGE-MGE-EO, and EO-MGE-EO in a poly(glycidyl methyl ether-co-ethylene oxide) copolymer.

In the case of the copolymerization of MGE and ethylene oxide (EO) using a triisobutylaluminum/tetraoctylammonium bromide catalyst system, 13C NMR triad analysis has demonstrated that a pronounced block structure is not formed. researchgate.netacs.org This indicates a more random or gradient-like distribution of the monomer units along the polymer chain. researchgate.net Similarly, for copolymers of MGE and ethyl glycidyl ether (EGE), triad sequence analysis confirmed the formation of random copolymers. researchgate.net

The analysis of triad sequences provides valuable insights into the reactivity ratios of the comonomers. For the copolymerization of MGE and EGE, the monomer reactivity ratios were determined to be rGME = 0.98 and rEGE = 0.95, indicating a nearly ideal random copolymerization. researchgate.net

Beyond NMR, tandem mass spectrometry (MS/MS) has also been employed for the sequence analysis of copolymers derived from glycidyl ether derivatives. mdpi.com This technique involves fragmenting the polymer chains and analyzing the resulting fragments to deduce the monomer sequence. mdpi.com

Table 2: Research Findings from Sequence Analysis of MGE Copolymers

| Copolymer System | Analytical Method | Key Finding | Reference |

|---|---|---|---|

| MGE and Ethylene Oxide (EO) | 13C NMR Triad Analysis | No pronounced block structure was observed, suggesting a random or gradient-like copolymer. researchgate.netacs.org | researchgate.netacs.org |

| MGE and Ethyl Glycidyl Ether (EGE) | 13C NMR Triad Analysis | Confirmed a truly random incorporation of monomers. researchgate.net | researchgate.net |

Other Chemical Transformations

Oxidation and Reduction Reactions

The epoxide ring in this compound is a key functional group that can undergo various chemical transformations, including oxidation and reduction. However, specific literature detailing the direct oxidation and reduction of the epoxide in this compound itself is sparse. General principles of epoxide chemistry can be applied.

Oxidation: The epoxide ring is already in a high oxidation state. Further oxidation reactions would typically target other parts of the molecule if present, or lead to ring-opening followed by oxidation of the resulting diol. For related glycidyl ethers, oxidation has been mentioned as a possible transformation. For instance, the oxidation of a related compound, tert-butyldimethylsilyl glycidyl ether, can be achieved using reagents like potassium permanganate (B83412) (KMnO4) or osmium tetroxide (OsO4). The oxidation of polysaccharides followed by reaction with glycidyl ethers is a strategy to create functional biomaterials. acs.org

Reduction: The reduction of the epoxide ring in a glycidyl ether would lead to the formation of a propanol (B110389) derivative. Common reducing agents for epoxides include lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4). For example, the reduction of tert-butyldimethylsilyl glycidyl ether can be accomplished with these reagents. In the context of modifying biomolecules, the reduction of an oxidized arabinoxylan was performed using sodium borohydride before its reaction with various glycidyl ethers. acs.org

The reactivity of the epoxide ring allows this compound to serve as a building block for more complex molecules through ring-opening reactions, which can be followed by subsequent oxidation or reduction of the newly introduced functional groups.

Functional Group Interconversions

This compound is a versatile synthon, and its functional groups can be interconverted to create a variety of other molecules. The primary site of reactivity is the epoxide ring, which can be opened by a wide range of nucleophiles to introduce new functionalities.

The epoxide ring can undergo nucleophilic substitution reactions, for instance, with organolithium or Grignard reagents. A fundamental transformation is the ring-opening of the epoxide with a nucleophile, which converts the ether into a secondary alcohol. This alcohol can then undergo further functional group interconversions. For example, an alcohol can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. mit.edu This sulfonate ester can then be displaced by a variety of nucleophiles to introduce halides, azides, or nitriles. vanderbilt.edu

The ether linkage in this compound is generally stable, but under harsh acidic conditions, such as with boron tribromide (BBr3), it can be cleaved to yield an alcohol. mit.edu

The conversion of the hydroxyl group, formed after epoxide ring-opening, into other functional groups is a cornerstone of synthetic chemistry. solubilityofthings.com For example, the hydroxyl group can be oxidized to a ketone. solubilityofthings.com The ability to perform these transformations makes this compound a valuable chiral building block for the synthesis of more complex, stereochemically defined molecules.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | MGE |

| Allyl glycidyl ether | AGE |

| Benzyl glycidyl ether | BGE |

| Butylene oxide | BO |

| Carbon dioxide | CO2 |

| Epichlorohydrin | |

| Ethoxyethyl glycidyl ether | EEGE |

| Ethyl glycidyl ether | EGE |

| Ethylene oxide | EO |

| Furfuryl glycidyl ether | FGE |

| Lithium aluminum hydride | LiAlH4 |

| Potassium permanganate | KMnO4 |

| Propylene oxide | PO |

| Sodium borohydride | NaBH4 |

| tert-Butyldimethylsilyl glycidyl ether | TBSGE |

| Tetraoctylammonium bromide | NOct4Br |

Advanced Applications in Asymmetric Synthesis and Materials Science

Asymmetric Synthesis of Chiral Molecules and Pharmaceuticals

The enantiopure nature of (R)-(-)-Methyl glycidyl (B131873) ether is pivotal in asymmetric synthesis, where the goal is to create specific stereoisomers of chiral molecules. This control is particularly crucial in the pharmaceutical industry, where the therapeutic activity of a drug is often associated with a single enantiomer.

In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. While (R)-(-)-Methyl glycidyl ether is more commonly utilized as a chiral building block that is permanently incorporated into the target molecule, its derivatives can serve as precursors for the synthesis of chiral ligands. These ligands can then be used in metal-catalyzed asymmetric reactions. The chirality of the glycidyl ether is transferred to the ligand, which in turn induces stereoselectivity in the catalytic process.

For instance, the epoxide ring of this compound can be opened by a nucleophile, such as an amine, to generate a chiral amino alcohol. This resulting molecule can then be further modified to create a bidentate or tridentate chiral ligand. The stereochemistry at the carbon atom that was part of the original epoxide ring is retained, thus influencing the coordination of the metal and the subsequent catalytic transformation.

This compound is a key intermediate in the synthesis of enantiomerically pure pharmaceuticals, most notably (S)-beta-blockers. sigmaaldrich.comcoventry.ac.uk Beta-blockers are a class of drugs used to manage cardiovascular diseases such as hypertension. researchgate.net The therapeutic activity of many beta-blockers resides primarily in the (S)-enantiomer. sigmaaldrich.com

The synthesis of (S)-propranolol, a widely used beta-blocker, exemplifies the importance of this compound. In a typical synthetic route, a nucleophilic substitution reaction occurs between the phenoxide of α-naphthol and this compound. researchgate.net This is followed by the ring-opening of the resulting glycidyl ether intermediate with isopropylamine. sigmaaldrich.comresearchgate.net The use of the (R)-enantiomer of the glycidyl ether ensures the formation of the desired (S)-enantiomer of propranolol (B1214883) with high enantiomeric purity. researchgate.net This stereospecific synthesis avoids the need for chiral resolution of a racemic mixture, which can be inefficient and costly. researchgate.net

Table 1: Synthesis of (S)-Propranolol using this compound

| Step | Reactants | Product | Stereochemical Outcome |

| 1 | α-naphthol, this compound | (R)-1-(1-naphthoxy)-2,3-epoxypropane | Retention of (R)-configuration |

| 2 | (R)-1-(1-naphthoxy)-2,3-epoxypropane, Isopropylamine | (S)-Propranolol | Inversion of configuration at the epoxide ring, leading to the (S)-enantiomer |

As a versatile chiral building block, this compound has the potential to be used in the synthesis of various biologically active compounds. The introduction of a chiral center is a critical step in the development of many therapeutic agents. While extensive research has been conducted on the synthesis of antiviral and antimalarial drugs, specific examples detailing the direct incorporation of this compound into these particular classes of compounds are not extensively documented in readily available literature. researchgate.netnih.gov However, the fundamental reactivity of its epoxide ring allows for its incorporation into a wide array of molecular scaffolds, suggesting its potential utility in the synthesis of novel antiviral and antimalarial agents. nih.govmanchester.ac.uk

The synthesis of complex natural products often requires the use of enantiomerically pure starting materials to construct the desired stereochemistry of the final molecule. Chiral epoxides, such as this compound, are valuable building blocks in this regard. mdpi.com The epoxide functionality can undergo a variety of regioselective and stereospecific ring-opening reactions, allowing for the introduction of new functional groups with defined stereochemistry.

For example, substituted glycidyl ethers like (1-Adamantyl)methyl glycidyl ether have been used as monomers in living polymerization, demonstrating the utility of such building blocks in constructing complex polymeric structures. tcichemicals.com While specific examples of natural products synthesized directly from this compound are not prominently featured in the searched literature, its role as a fundamental chiral synthon is well-established in organic synthesis. mdpi.com

Contributions to Polymer and Material Science

Beyond its applications in asymmetric synthesis, this compound also plays a role in the field of polymer and material science, particularly in the formulation of epoxy resins.

Glycidyl ethers are a common class of reactive diluents used in epoxy resin formulations. researchgate.net Reactive diluents are low-viscosity compounds that are added to reduce the viscosity of the epoxy resin, making it easier to process and apply. nih.gov Unlike non-reactive diluents, they have functional groups that can react with the curing agent and become incorporated into the final cross-linked polymer network.

Development of Cross-Linked Polymers, Adhesives, and Coatings

This compound, and its racemic form, serve as important components in the formulation of epoxy-based materials. Glycidyl ethers, in general, are characterized by their reactive epoxy functional groups which can react with a wide array of compounds. This reactivity is harnessed to create highly cross-linked polymer networks with desirable properties for industrial applications.

In the realm of adhesives and coatings, methyl glycidyl ether is often employed as a reactive diluent for high-viscosity epoxy resins. Its low viscosity helps to improve the processability and handling of the resin formulations. Crucially, it does not merely act as a solvent but actively participates in the curing (cross-linking) reaction. This integration into the polymer network enhances the final properties of the cured material, contributing to improved adhesion, chemical stability, and mechanical strength in adhesives, sealants, and protective coatings. The formation of these robust networks is essential for applications in industries such as construction, automotive, and marine protection.

The cross-linking process can be initiated through various chemistries. For instance, copolymers containing glycidyl methacrylate, a related epoxide-containing monomer, have been cross-linked using diamine agents like α,ω-diamino poly(propylene oxide) to form novel gel polymer electrolytes. Similarly, maleimide glycidyl ether, another functional derivative, can be copolymerized through its epoxide group, leaving the maleimide functionality intact for subsequent radical cross-linking to form hydrogels.

Intermediate in Surfactant Production

A significant application of methyl glycidyl ether is its use as a precursor for a new class of non-ionic surfactants. Traditionally, many non-ionic surfactants are polyethoxylated alcohols, produced using ethylene (B1197577) oxide. However, concerns over the hazardous nature of ethylene oxide and the potential formation of dioxane as a byproduct have driven research into safer alternatives.

Methyl glycidyl ether (GME) offers a promising, ethoxy-free route to surfactant synthesis. Through a ring-opening anionic oligomerization process, GME can be condensed with fatty alcohols (such as those with C8 and C12 lipophilic tails) to produce alkyl-poly(methylglyceryl) ether surfactants. researchgate.net These novel surfactants are branched isomers of their conventional polyethoxylated counterparts.

Research has shown that the introduction of branching in the hydrophilic head group leads to distinct amphiphilic properties. researchgate.netbohrium.com Compared to traditional linear ethoxylated surfactants, these GME-based surfactants exhibit decreased hydrophilicity, lower critical micelle concentrations (CMC), and cloud points that are less dependent on the degree of oligomerization. researchgate.netbohrium.com These characteristics position them as viable and potentially advantageous alternatives in formulations for detergents, emulsifiers, and other surface-active applications.

| Surfactant Property | GME-Based Surfactants | Conventional Ethoxylated Surfactants |

| Structure | Branched hydrophilic head | Linear hydrophilic head |

| Hydrophilicity | Decreased | Higher |

| Critical Micelle Conc. (CMC) | Lower | Higher |

| Cloud Point Dependence | Reduced | Higher |

Synthesis of Functional Polyethers and Polycarbonates

The epoxide ring of this compound makes it an ideal monomer for ring-opening polymerization to create functional polyethers and polycarbonates. The polymerization of short-chain alkyl glycidyl ethers (SCAGEs) like methyl glycidyl ether allows for the synthesis of biocompatible polyethers with finely tunable hydrophilicity. researchgate.net

Anionic ring-opening polymerization of methyl glycidyl ether results in the homopolymer poly(glycidyl methyl ether) (PGME), a water-soluble polyether at room temperature. researchgate.net The use of enantiomerically pure monomers like this compound can lead to isotactic polymers, offering precise control over the polymer's microstructure. researchgate.net

Furthermore, methyl glycidyl ether can be copolymerized with other monomers to create more complex functional polymers. A significant area of research is its copolymerization with carbon dioxide (CO₂), a renewable C1 building block. sci-hub.se This process yields aliphatic polycarbonates, which are biodegradable and biocompatible. sci-hub.se For example, this compound has been copolymerized with 1,2-isopropylidene glyceryl glycidyl ether and CO₂ to synthesize functional polycarbonates. nih.govdntb.gov.ua After hydrolysis, these polymers present hydroxyl functional groups, creating stable and versatile materials. nih.gov

Table of Synthesized Functional Polycarbonates

| Copolymer Name | Monomers | Resulting Molecular Weight (Mₙ) | Polydispersity Index (PDI) |

|---|

Polymers derived from methyl glycidyl ether exhibit "smart" behavior, specifically thermoresponsiveness. researchgate.net Poly(glycidyl methyl ether) (PGME) is known to display a Lower Critical Solution Temperature (LCST) in aqueous solutions. researchgate.net This means it undergoes a reversible phase transition from being soluble to insoluble as the temperature is raised above a specific point, known as the cloud point temperature. researchgate.netrsc.org This property is highly sought after for applications in biomedical fields. rsc.orgresearchgate.net

By strategically combining hydrophilic and hydrophobic segments within a single polymer chain, this compound can be used to construct amphiphilic polyethers. These polymers can self-assemble in aqueous solutions to form aggregates, most commonly spherical micelles. nih.gov

This is typically achieved by creating block copolymers, where one block is hydrophilic and the other is hydrophobic. For instance, a hydrophilic block like poly(ethylene glycol) (PEG) can be combined with a hydrophobic block made from a more hydrophobic glycidyl ether monomer. researchgate.net The resulting amphiphilic block copolymers can form stable micellar structures with a hydrophobic core and a hydrophilic corona.

These micelles are of great interest for applications such as drug delivery systems. nih.govnih.gov The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability in aqueous biological environments and can help evade the immune system. The stability and properties of these micelles are influenced by the polymer's architecture; for example, micelles formed from cyclized amphiphilic block copolymers have shown dramatically improved thermal stability compared to their linear counterparts. acs.org

Stereochemical Characterization and Chiroptical Research of R Methyl Glycidyl Ether

Conformational Flexibility and Isomeric Structures

(R)-(-)-Methyl glycidyl (B131873) ether (R-GME) is a non-rigid molecule characterized by significant conformational flexibility. torvergata.itrsc.org The inherent flexibility of its heavy-atom skeleton gives rise to multiple low-lying structural isomers, or conformers. nih.govacs.org Theoretical analyses have identified nine stable conformers that are energetically accessible at room temperature. torvergata.itrsc.orgresearchgate.net

Quantum-Chemical Analyses of Chiroptical Properties

The accurate prediction of chiroptical properties like optical rotation is a formidable challenge for computational chemistry, especially for conformationally flexible molecules such as R-GME. torvergata.it Quantum-chemical analyses have been instrumental in interpreting experimental findings and understanding the origins of its optical activity. acs.org

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of light. kud.ac.in Experimental ORD profiles for R-GME have been acquired in both the vapor phase and in various dilute solutions. nih.govacs.org These studies reveal that the chiroptical signature of R-GME is highly sensitive to its environment. nih.gov Theoretical attempts to reproduce these ORD profiles have employed various computational models. Conformer-averaging procedures, where the calculated properties of the nine stable isomers are averaged based on their predicted populations, have shown moderately good agreement with experimental ORD measurements, particularly for the isolated (vapor-phase) molecule. nih.govacs.orgresearchgate.net However, for R-GME in solutions, especially aqueous solutions, achieving uniform agreement between theoretical predictions and measured specific-rotation values across the spectrum has proven difficult, even when advanced solvation models are used. torvergata.itrsc.org This discrepancy highlights the complexity of accurately modeling solute-solvent interactions and their influence on both conformational distribution and the intrinsic optical response. rsc.org

To predict the rotatory powers of R-GME, high-level quantum-chemical methods have been employed. Linear-response calculations based on both Density Functional Theory (DFT) and Coupled-Cluster (CC) frameworks have been particularly successful for rigid molecules. torvergata.it For R-GME, analyses have utilized DFT functionals such as B3LYP and CAM-B3LYP, as well as the more computationally intensive Coupled-Cluster theory with single and double excitations (CCSD). nih.govacs.org

Table 1: Comparison of Theoretical Specific Optical Rotation [α] for Gas-Phase (R)-GME at 355 nm This table illustrates the difference in predicted optical rotation values between two common quantum-chemical methods, highlighting the importance of the theoretical approach.

| Computational Method | Predicted [α] in degrees (dm g/cm³)^-1 |

|---|---|

| B3LYP | 68.4 |

| CCSD | 8.1 |

Data sourced from ResearchGate. researchgate.net

Beyond the purely electronic contributions to optical rotation, the influence of molecular vibrations is significant. nih.gov For flexible molecules like R-GME, accounting for vibrational motion is crucial for achieving quantitative agreement with experimental data. torvergata.it Both conformer-averaging and restricted vibrational-averaging procedures have been used to calculate the intrinsic optical activity of isolated R-GME molecules. nih.govacs.orgresearchgate.net The inclusion of vibrational averaging provides strong evidence that these degrees of freedom have a sizable effect on the final calculated optical rotation. nih.govresearchgate.net Even with the inclusion of anharmonic vibrational corrections, theoretical models have struggled to perfectly reproduce experimental ORD profiles, suggesting that the interplay of conformational flexibility, vibrational motion, and complex solvent effects presents a continuing challenge for computational models. torvergata.itrsc.org

Analytical Methodologies for Enantiomeric Excess (ee) Determination

The determination of enantiomeric excess (ee) is a critical analytical task in asymmetric synthesis to quantify the success of a chiral transformation. nih.govthieme-connect.de For (R)-(-)-Methyl glycidyl ether, chromatographic techniques are the primary methods employed for this purpose.

Chiral chromatography is a powerful variant of column chromatography used to separate enantiomers. wikipedia.orgphenomenex.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. wikipedia.org

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used tool for enantiomeric separation. phenomenex.com For compounds similar to R-GME, such as glycidyl butyrate (B1204436), polysaccharide-based CSPs are highly effective. indexcopernicus.com Columns with stationary phases made from derivatives of cellulose (B213188) or amylose, such as Chiralcel OD-H, are commonly used in normal-phase HPLC to resolve glycidyl enantiomers. indexcopernicus.com The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol, is optimized to achieve baseline separation of the enantiomers. indexcopernicus.com

Gas Chromatography (GC): Chiral Gas Chromatography is another established method for determining the enantiomeric purity of volatile compounds like R-GME. The product description for commercially available (R)-Glycidyl Methyl Ether often specifies its purity as determined by GC, indicating its use as a standard analytical technique. calpaclab.com In chiral GC, the column's stationary phase is coated with a chiral selector. Cyclodextrin derivatives are common chiral selectors used in GC columns for the separation of a wide range of enantiomers. The differential interaction between the enantiomers and the chiral stationary phase allows for their separation and subsequent quantification to determine the ee.

Table 2: Common Chiral Stationary Phases (CSPs) for Enantiomer Separation This interactive table summarizes types of chiral stationary phases frequently used in HPLC and GC for separating enantiomers like this compound.

| CSP Type | Basis of Chirality | Typical Application | Principle of Separation |

|---|---|---|---|

| Polysaccharide-Based | Cellulose or Amylose Derivatives | HPLC | Forms transient diastereomeric complexes via hydrogen bonding, π-π interactions, and dipole-dipole interactions. |

| Cyclodextrin-Based | Cyclic Oligosaccharides | HPLC, GC | Inclusion complexation, where one enantiomer fits better into the chiral cavity of the cyclodextrin. wikipedia.org |

| Pirkle-Type (Brush Type) | Small Chiral Molecules Covalently Bonded to Silica | HPLC | Relies on π-π interactions, hydrogen bonding, and steric hindrance to form diastereomeric complexes. wikipedia.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Lanthanide Reagents or Derivatizing Agents

Standard NMR spectroscopy cannot distinguish between enantiomers, as they have identical physical properties in an achiral environment. To achieve differentiation, a chiral auxiliary is introduced to create a diastereomeric interaction, leading to non-equivalent NMR spectra for the (R) and (S) enantiomers. researchgate.net

Chiral Lanthanide Shift Reagents (CLSRs)

Chiral Lanthanide Shift Reagents are organometallic complexes of lanthanide metals, such as Europium (Eu), with chiral ligands. chemistnotes.com A commonly used example is Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), or Eu(hfc)₃. When a CLSR is added to a racemic or enantiomerically enriched sample of a compound containing a Lewis basic site, like the ether oxygen and epoxide oxygen in methyl glycidyl ether, it forms rapidly exchanging diastereomeric complexes. chemistnotes.comresearchgate.net

These diastereomeric complexes have different association constants and geometries. The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of the analyte's protons, and the magnitude of this induced shift (Lanthanide-Induced Shift, LIS) is different for each enantiomer. rsc.orglibretexts.org Consequently, a single peak in the original spectrum splits into two, allowing for the direct quantification of each enantiomer by integrating the respective signals. researchgate.netnih.gov The ether and epoxide oxygens in this compound serve as coordination sites for the CLSR.

Table 1: Hypothetical ¹H-NMR Data for Racemic Methyl Glycidyl Ether with a Chiral Lanthanide Shift Reagent This table illustrates the principle of signal splitting. Actual chemical shift differences (ΔΔδ) depend on the specific reagent, concentration, and solvent.

| Proton | Chemical Shift (δ) without CLSR (ppm) | Chemical Shift (δ) for (R)-enantiomer with CLSR (ppm) | Chemical Shift (δ) for (S)-enantiomer with CLSR (ppm) | Enantiomeric Chemical Shift Difference (ΔΔδ, ppm) |

|---|---|---|---|---|

| -OCH₃ | 3.40 | 4.10 | 4.15 | 0.05 |

| -CH₂-O- | 3.55 | 4.50 | 4.60 | 0.10 |

| Epoxide CH | 3.15 | 3.90 | 3.98 | 0.08 |

| Epoxide CH₂ (Ha) | 2.80 | 3.65 | 3.72 | 0.07 |

| Epoxide CH₂ (Hb) | 2.60 | 3.40 | 3.46 | 0.06 |

Chiral Derivatizing Agents (CDAs)

Unlike the reversible complexation with CLSRs, Chiral Derivatizing Agents react covalently with the enantiomers to form stable diastereomers. researchgate.net For a molecule like methyl glycidyl ether, this typically requires a preliminary ring-opening of the epoxide to generate a secondary alcohol. This can be achieved with a variety of nucleophiles. The resulting chiral secondary alcohol can then be reacted with a CDA.

A classic example of a CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), often used as its more reactive acid chloride (Mosher's reagent). Reaction of the (R) and (S) alcohols with a single enantiomer of the CDA (e.g., (R)-MTPA-Cl) produces a mixture of (R,R) and (S,R) diastereomers. These diastereomers have distinct physical properties and, therefore, different NMR spectra. researchgate.netresearchgate.net The chemical shifts of protons near the newly formed ester linkage will differ, allowing for the determination of the enantiomeric excess of the original epoxide.

Mass Spectrometry-Based Methods for Chiral Differentiation

Mass spectrometry (MS) is inherently "chiral blind" because enantiomers possess the same mass-to-charge ratio (m/z). Chiral differentiation by MS, therefore, necessitates the formation of diastereomeric species that can be distinguished within the mass spectrometer. polyu.edu.hk

This is typically achieved by forming non-covalent diastereomeric complexes between the analyte enantiomers and a single enantiomer of a chiral selector (CS). These complexes are generated in the gas phase, often via electrospray ionization (ESI). The relative stability of these diastereomeric complexes [(R)-analyte + (R)-CS] versus [(S)-analyte + (R)-CS] can be probed using tandem mass spectrometry (MS/MS). polyu.edu.hk

In a common approach known as the kinetic method, the proton-bound or metal-ion-bound diastereomeric cluster ions are mass-selected and subjected to collision-induced dissociation (CID). The two diastereomeric precursor ions will fragment at different rates, leading to different relative abundances of the resulting product ions. polyu.edu.hk By comparing the fragmentation patterns or the ratios of product ion intensities, the enantiomeric composition of the original sample can be determined. For this compound, a suitable chiral selector would be a molecule capable of forming stable gas-phase complexes through hydrogen bonding or other non-covalent interactions.

Table 2: Illustrative MS/MS Fragmentation Data for Chiral Differentiation This table conceptualizes how fragmentation ratios from diastereomeric complexes can be used for chiral analysis. Precursor ions are formed with a chiral selector (CS).

| Diastereomeric Precursor Ion | Precursor m/z | Product Ion 1 m/z | Product Ion 2 m/z | Product Ion Ratio ([Ion 1]/[Ion 2]) |

|---|---|---|---|---|

| [(R)-MGE + H⁺ + CS] | X | Y₁ | Z₁ | 2.5 |

| [(S)-MGE + H⁺ + CS] | X | Y₁ | Z₁ | 1.8 |

Circular Dichroism (CD) and Optical Rotation (OR) Detectors in HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for physically separating enantiomers. skpharmteco.comsigmaaldrich.com While standard detectors like UV-Vis can quantify the separated enantiomers, they cannot identify which peak corresponds to which enantiomer without a pure standard. Chiroptical detectors, such as Circular Dichroism (CD) and Optical Rotation (OR) detectors, overcome this limitation. aliyuncs.com

Circular Dichroism (CD) Detectors

CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. Enantiomers produce CD spectra that are mirror images of each other (equal in magnitude, opposite in sign). An HPLC-CD system measures the CD signal of the eluent in real-time. nih.gov As the separated enantiomers of methyl glycidyl ether pass through the detector, they will produce CD signals of opposite signs. This provides several key advantages:

Absolute Configuration Confirmation: If the CD spectrum of one pure enantiomer is known, the elution order can be definitively assigned.

Peak Purity Analysis: The sign of the CD signal can confirm the chiral identity of a peak, helping to resolve it from achiral impurities that are CD-inactive.

Enhanced Sensitivity: For molecules with strong chromophores near the chiral center, CD can be a highly sensitive detection method.

Optical Rotation (OR) Detectors

OR detectors, also known as polarimeters, measure the rotation of the plane of polarized light caused by a chiral compound. nih.gov Similar to CD, enantiomers rotate light by equal amounts but in opposite directions (+ or -). When coupled with HPLC, an OR detector provides a real-time measurement of the optical rotation of the column eluent. aliyuncs.com

As the enantiomers of this compound and its (S)-(+) counterpart elute from the chiral column as separate peaks, the OR detector will register a negative signal for the (R)-enantiomer and a positive signal for the (S)-enantiomer. This allows for unambiguous identification of the elution order. aliyuncs.com OR detectors are particularly valuable for chiral molecules that lack a UV chromophore, as they detect any optically active compound. aliyuncs.com

Table 3: Representative HPLC Data with Chiroptical Detection for Methyl Glycidyl Ether Enantiomers Data is illustrative of a separation on a chiral stationary phase.

| Compound | Retention Time (min) | UV Signal (mAU) | OR Signal (µ-degrees) | CD Signal (mdeg) |

|---|---|---|---|---|

| This compound | 8.5 | 150 | -250 | -12 |

| (S)-(+)-Methyl glycidyl ether | 10.2 | 150 | +250 | +12 |

Computational Chemistry and Modeling Studies

Molecular Dynamics Simulations to Investigate Conformational Dynamics and Interactions